molecular formula C10H11FN2O2S B2389676 1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole CAS No. 324778-27-0

1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B2389676
CAS No.: 324778-27-0
M. Wt: 242.27
InChI Key: DPBNEFWNHDSJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and an imidazole ring

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBNEFWNHDSJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-methyl-4,5-dihydro-1H-imidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(4-Fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted aromatic compounds .

Scientific Research Applications

1-[(4-Fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound effective against certain pathogens and cancer cells . The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

Biological Activity

1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a fluorinated phenyl ring and an imidazole structure, which is known for its diverse biological properties. The molecular formula is C_10H_{10}F_N_2O_2S with a molecular weight of approximately 238.26 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of several derivatives of imidazole, including this compound. The compound demonstrated significant inhibition against various pathogens, with minimum inhibitory concentrations (MICs) reported as follows:

  • Staphylococcus aureus : MIC of 0.5 μg/mL
  • Escherichia coli : MIC of 1 μg/mL

These results suggest that the compound has potential as an antimicrobial agent in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Notably, it was tested against breast cancer cell lines (MCF7 and MCF10A). The findings showed that:

  • At concentrations of 50 µM, the compound reduced MCF7 cell viability by approximately 40% over 72 hours.
  • It exhibited lower toxicity towards healthy MCF10A cells compared to doxorubicin (DOX), indicating a favorable selectivity profile for cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Study on Bacterial Resistance : In a study assessing resistance patterns in clinical isolates, the compound was found to be effective against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in overcoming antibiotic resistance .
  • Combination Therapy with Doxorubicin : Another study investigated the combination of this compound with DOX in cancer treatment. Results indicated that the combination enhanced cytotoxicity against MCF7 cells while reducing side effects on normal cells .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/EffectReference
AntimicrobialStaphylococcus aureus0.5 μg/mL
AntimicrobialEscherichia coli1 μg/mL
AnticancerMCF7 (breast cancer)40% viability reduction
AnticancerMCF10A (healthy cells)Reduced toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.